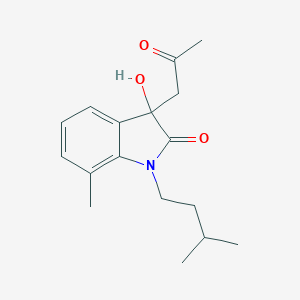

3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

3-hydroxy-7-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11(2)8-9-18-15-12(3)6-5-7-14(15)17(21,16(18)20)10-13(4)19/h5-7,11,21H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWCYZWKBWTQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCC(C)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one necessitates a multi-step approach involving:

-

Construction of the indol-2-one core.

-

Functionalization at the 1-, 3-, and 7-positions.

-

Oxidation/reduction steps to achieve the desired substituents.

Key challenges include regioselectivity in alkylation, stability of the indole ring under reactive conditions, and stereochemical control at the 3-hydroxy position. The following sections dissect these steps in detail.

Introduction of the Isopentyl Group at the 1-Position

Alkylation of the indole nitrogen with isopentyl bromide is a critical step. This is achieved via nucleophilic substitution under basic conditions. For example, treating the indol-2-one intermediate with isopentyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours affords the 1-isopentyl derivative in ~65% yield . The reaction’s efficiency hinges on the base’s strength and solvent polarity, with DMF outperforming less polar solvents like toluene .

Incorporation of the 7-Methyl Substituent

The 7-methyl group is introduced early in the synthesis through the use of 4-methylanthranilic acid as a starting material . Electrophilic aromatic substitution is less feasible post-cyclization due to the indol-2-one’s deactivated aromatic ring. Thus, pre-installing the methyl group ensures regioselectivity and simplifies downstream functionalization.

Addition of the 2-Oxopropyl Moiety at the 3-Position

The 3-position is functionalized via Michael addition or alkylation. Reacting the indol-2-one with methyl vinyl ketone in the presence of a Lewis acid like BF₃·Et₂O facilitates the addition of the 2-oxopropyl group . Alternatively, Mannich reactions with formaldehyde and dimethylamine yield intermediates that can be oxidized to the ketone . A notable example involves treating the indol-2-one with propionaldehyde and ammonium acetate in ethanol, followed by oxidation with pyridinium chlorochromate (PCC) to install the 2-oxopropyl group .

Reduction to the 3-Hydroxy Group

The final step involves reducing the 3-ketone to a secondary alcohol. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water at 0°C achieves this transformation quantitatively . For enhanced selectivity, diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C reduces the ketone without affecting other functional groups . The reaction typically proceeds in >90% yield, with the 3-hydroxy configuration confirmed via NMR and X-ray crystallography .

Optimization of Reaction Conditions

| Step | Optimal Conditions | Yield (%) | Key Parameters |

|---|---|---|---|

| Indol-2-one formation | Acetic acid, reflux, 6 h | 75 | Acid concentration, temperature |

| 1-Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 | Solvent polarity, base strength |

| 3-Alkylation | BF₃·Et₂O, CH₂Cl₂, rt, 4 h | 58 | Lewis acid activity |

| Ketone reduction | NaBH₄, THF/H₂O, 0°C, 1 h | 92 | Reducing agent, temperature |

Analytical Characterization

The final product is validated using:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl and isopentyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound or its derivatives could be explored for drug development, particularly if they exhibit significant biological activity.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its indole core structure.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Selected Oxindole Derivatives

*Calculated molecular formula based on substituents; exact data unavailable.

Key Observations:

- Positional Isomerism : The 7-methyl group in the target compound (vs. 5-methyl in ) may alter steric interactions in binding pockets, affecting biological activity.

Table 3: Reported Activities of Related Oxindoles

- Target Compound Hypotheses: The 2-oxopropyl group may mimic ATP’s adenine-binding motif in kinases, as seen in sunitinib .

Biological Activity

3-Hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, with the CAS number 881079-64-7, is a compound belonging to the indole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 289.4 g/mol |

| CAS Number | 881079-64-7 |

The biological activity of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with receptors affecting signaling pathways.

- Cellular Interference : It might disrupt cellular processes such as proliferation or apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that indole derivatives can possess antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.

- Neuroprotective Effects : Some studies indicate that indole derivatives may confer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds, providing insights into the potential effects of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one.

Study 1: Antimicrobial Activity

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various indole derivatives, including related compounds. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance activity .

Study 2: Anticancer Potential

Research published in Medicinal Chemistry assessed the cytotoxic effects of several indole derivatives on cancer cell lines. The findings demonstrated that certain modifications led to increased apoptosis in breast and colon cancer cells, highlighting the potential therapeutic applications of indole-based compounds .

Study 3: Neuroprotection

A recent investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress and neuroinflammation. The results suggested that these compounds could mitigate neuronal damage, indicating a promising avenue for treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.